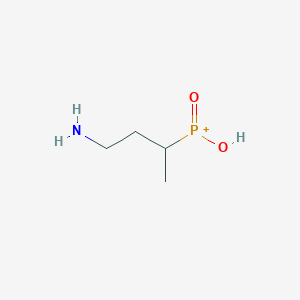
(4-Aminobutan-2-yl)(hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminobutan-2-yl)(hydroxy)oxophosphanium is a chemical compound with the molecular formula C4H12NO2P. It is characterized by the presence of an aminobutyl group, a hydroxy group, and an oxophosphanium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutan-2-yl)(hydroxy)oxophosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobutanol with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Aminobutan-2-yl)(hydroxy)oxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminobutyl and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(4-Aminobutan-2-yl)(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Aminobutan-2-yl)(hydroxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The hydroxy and aminobutyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminobutan-2-yl)(hydroxy)phosphonium
- (4-Aminobutan-2-yl)(hydroxy)phosphonate
- (4-Aminobutan-2-yl)(hydroxy)phosphinate
Uniqueness
(4-Aminobutan-2-yl)(hydroxy)oxophosphanium is unique due to the presence of the oxophosphanium group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
103680-48-4 |
|---|---|
Molecular Formula |
C4H11NO2P+ |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
4-aminobutan-2-yl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C4H10NO2P/c1-4(2-3-5)8(6)7/h4H,2-3,5H2,1H3/p+1 |
InChI Key |
GDYHVWFYYPVHAV-UHFFFAOYSA-O |
Canonical SMILES |
CC(CCN)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


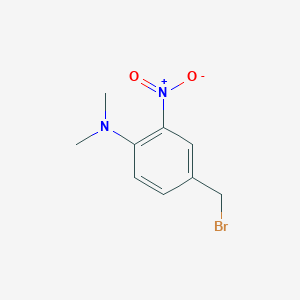
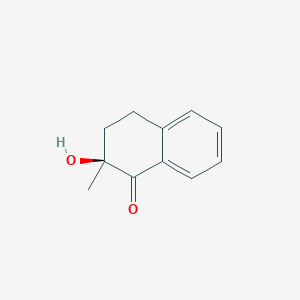

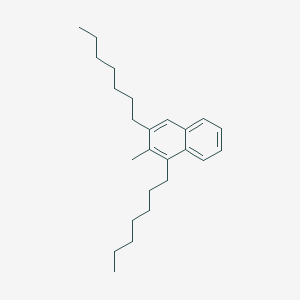


![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
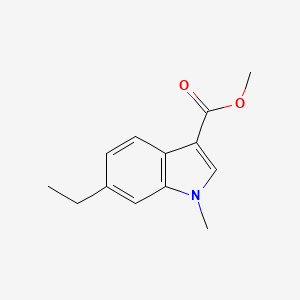
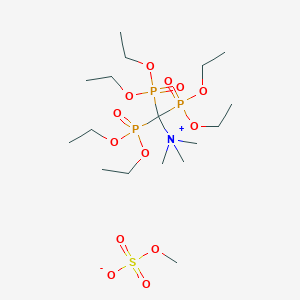
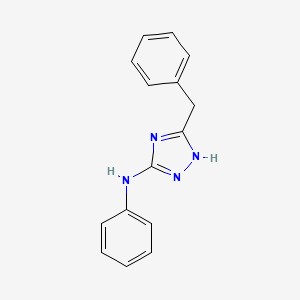
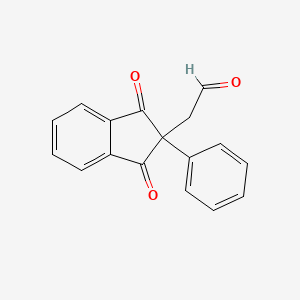
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
